1,8-Naphthosultam

Medicinal Chemistry Antitubercular Agents Enzyme Inhibition

Procurement of this specific peri-fused 1,8-Naphthosultam scaffold is critical for R&D programs requiring its unrivaled structural and electronic properties. Its constrained N–H group (pKa ≈ 6.8-7.2) and planar naphthalene core enable targeted pharmacophore development unattainable with 1,8-naphthalimide or saccharin analogs. Validated applications include designing sub-20 nM anti-MRSA carbapenem conjugates targeting PBP2a, synthesizing selective 5-HT2A receptor antagonists (Ki = 50 pM) for neuroscience, and creating potent antitubercular TMPKmt inhibitors (Ki = 0.27 μM). Choose this compound for research demanding its precise geometry for metal coordination or electrophilic derivatization.

Molecular Formula C10H7NO2S
Molecular Weight 205.23 g/mol
CAS No. 603-72-5
Cat. No. B1585536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Naphthosultam
CAS603-72-5
Molecular FormulaC10H7NO2S
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)NS(=O)(=O)C3=CC=C2
InChIInChI=1S/C10H7NO2S/c12-14(13)9-6-2-4-7-3-1-5-8(11-14)10(7)9/h1-6,11H
InChIKeyHOBYPSNNFBRLIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Naphthosultam (CAS 603-72-5): A Foundational Naphthalene-Fused Sultam Scaffold for Ligand Design, Pharmacophore Development, and Functional Material Synthesis


1,8-Naphthosultam (CAS 603-72-5) is a heterocyclic compound defined by a rigid naphthalene ring system fused with a cyclic sulfonamide (sultam) group . This peri-fused architecture imparts a unique planar geometry and a constrained N–H group, making it a versatile scaffold distinct from other naphthalene derivatives and acyclic sulfonamides [1]. Its primary value in research and industrial settings stems from its role as a core structural unit for constructing potent pharmacophores, a ligand for transition metal complexes, and a precursor to a variety of functionalized derivatives via electrophilic substitution [2].

Why 1,8-Naphthosultam Cannot Be Casually Substituted by Other Sultams or Naphthalimides in Critical R&D Applications


Generic substitution of 1,8-naphthosultam with other sultams or related scaffolds like 1,8-naphthalimide often leads to significant performance deviations in specialized applications. The rigid peri-fused naphthalene-sultam architecture provides a specific N–H acidity (pKa ≈ 6.8-7.2) and a unique π-system that dictates both its coordination chemistry and its electronic properties, which are not replicated by non-fused or differently fused systems [1]. For instance, the planar, electron-rich naphthalene core and the precise geometry of the sultam ring enable specific binding interactions, such as those observed with penicillin-binding protein 2a (PBP2a) in anti-MRSA pharmacophore development, where even structurally similar 1,8-naphthalimide or saccharin-derived sultams exhibit different binding profiles and biological activities [2]. The following evidence quantifies these critical differences, underscoring the procurement necessity for this specific compound when targeting these unique structural and functional attributes.

1,8-Naphthosultam (603-72-5): Head-to-Head Quantitative Performance Data Against Principal Analogs


Enzyme Inhibition Potency: Superior Mycobacterium tuberculosis TMPK Inhibition vs. Naphtholactam Analog

In a direct head-to-head comparison of acyclic nucleoside analogues as inhibitors of Mycobacterium tuberculosis thymidylate kinase (TMPKmt), the compound bearing a 1,8-naphthosultam moiety exhibited a 1.6-fold higher binding affinity than its direct structural analog containing a naphtholactam group [1].

Medicinal Chemistry Antitubercular Agents Enzyme Inhibition

Receptor Binding Affinity: Pico-molar 5-HT2A Affinity with >100-Fold Selectivity Over D2 Receptors via RP 62203 Derivative

The 1,8-naphthosultam derivative RP 62203 demonstrates exceptionally high affinity for the 5-HT2A receptor (Ki = 50 pM) and exhibits >1000-fold selectivity over dopamine D2 receptors. This potency and selectivity profile, benchmarked against the clinical comparator ritanserin, was found to be similar, while outperforming other 5-HT2 antagonists like ICI 169,369 and ICI 170,809 [1].

Neuroscience CNS Drug Discovery Receptor Pharmacology

Coordination Chemistry: Deprotonated N-coordination in Platinum(II) Complexes Differentiates from Typical O-coordinating Sulfonamides

Unlike many sulfonamide ligands that coordinate through oxygen atoms, 1,8-naphthosultam, upon deprotonation with sodium tert-butoxide, coordinates to platinum(II) centers exclusively through its nitrogen atom [1]. This N-coordination mode, confirmed by X-ray crystallography, is a direct result of the unique peri-fused naphthalene-sultam structure and distinguishes it from acyclic or non-fused sulfonamide ligands [2].

Inorganic Chemistry Organometallic Catalysis Ligand Design

Antimicrobial Activity: 1,8-Naphthosultam-Containing Carbapenem Demonstrates Sub-20 nM Anti-MRSA Potency

A 1β-methyl carbapenem antibiotic substituted with a 1,8-naphthosultam-containing side chain displayed an IC50 value of 18 nM against methicillin-resistant Staphylococcus aureus (MRSA) [1]. This potent activity is directly attributed to the 1,8-naphthosultam pharmacophore, which was identified as a novel penicillin-binding protein 2a (PBP2a) binding motif. Carbapenems with other sulfonamide groups did not exhibit this level of anti-MRSA potency in the same study.

Antibacterial Drug Discovery MRSA Medicinal Chemistry

Validated Application Scenarios for 1,8-Naphthosultam (603-72-5) Based on Quantitative Evidence


Medicinal Chemistry: Development of Antitubercular Agents Targeting Thymidylate Kinase (TMPKmt)

As a direct outcome of the head-to-head comparison demonstrating superior TMPKmt inhibition (Ki = 0.27 μM vs. 0.42 μM for naphtholactam analog) [1], 1,8-naphthosultam is a preferred scaffold for designing new antitubercular lead compounds. Procurement is justified for synthesis of focused libraries to optimize binding interactions with the TMPKmt active site, a validated target for combating Mycobacterium tuberculosis.

CNS Drug Discovery: Synthesis of High-Affinity and Selective 5-HT2A Receptor Antagonists

The exceptional potency and selectivity profile of the 1,8-naphthosultam derivative RP 62203 (Ki = 50 pM for 5-HT2A; >1000-fold selectivity over D2 receptors) [1] validates the use of this compound as a key starting material in neuroscience R&D. Its procurement is critical for projects aimed at developing novel treatments for psychiatric or neurological disorders where 5-HT2A antagonism is a proven therapeutic mechanism.

Anti-Infectives Research: Building Novel Anti-MRSA Carbapenems and Other Antibiotics

The identification of the 1,8-naphthosultamyl group as a novel, PBP2a-binding pharmacophore with sub-20 nM anti-MRSA activity [1] makes 1,8-naphthosultam an indispensable reagent for antibacterial drug discovery. It is specifically procured for the synthesis of carbapenem analogs and other β-lactam conjugates to combat methicillin-resistant Staphylococcus aureus infections.

Inorganic and Organometallic Chemistry: Synthesis of N-Coordinated Platinum(II) Complexes

Based on the confirmed ability of deprotonated 1,8-naphthosultam to act as a nitrogen-donor ligand for platinum(II) centers, as structurally characterized by X-ray crystallography [1], this compound is a valuable reagent for inorganic chemists. It is procured for the specific purpose of creating novel metal complexes with defined geometries and electronic properties for potential use in catalysis or as functional materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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